Conjugation Chemistry: Azide Click Chemistry vs. Maleimide for Site-Specific ADC Construction
The azide functional group on Azido-PEG1-Val-Cit-OH enables CuAAC or SPAAC click chemistry, which permits conjugation to antibodies engineered with non-natural amino acids (e.g., para-azidomethyl-L-phenylalanine, pAMF) to achieve near-complete site-specific loading. This contrasts with maleimide-based linkers (e.g., MC-Val-Cit-PAB-OH) that react with endogenous cysteines, typically yielding heterogeneous DAR distributions (average DAR 3.5–4.0) . Using pAMF incorporation and DBCO-PEG-drug conjugation, site-specific ADCs achieve a homogeneous DAR of 2.0 or 4.0 with >95% conjugation efficiency .
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) Homogeneity |
|---|---|
| Target Compound Data | Azido-PEG1-Val-Cit-OH (via click chemistry): Homogeneous DAR 2.0 or 4.0; conjugation efficiency >95% |
| Comparator Or Baseline | Maleimide-based linker (MC-Val-Cit-PAB-OH) via cysteine conjugation: Heterogeneous DAR distribution averaging 3.5–4.0 |
| Quantified Difference | DAR homogeneity improved from heterogeneous distribution to uniform discrete species; conjugation site controlled rather than stochastic |
| Conditions | Site-specific pAMF-incorporated trastuzumab; DBCO-PEG-drug conjugate; RP-HPLC DAR characterization |
Why This Matters
Homogeneous DAR directly correlates with reduced lot-to-lot variability in potency and toxicity, a critical quality attribute for ADC development and regulatory filing.
- [1] Behrens, C.R. et al. Methods for site-specific drug conjugation to antibodies. mAbs, 2014, 6, 46-53. View Source
- [2] Zimmerman, E.S. et al. Production of site-specific antibody-drug conjugates using unnatural amino acids. Bioconjugate Chem., 2014, 25, 351-361. View Source
